molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 918504-27-5

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No.: B1684289
CAS No.: 918504-27-5
M. Wt: 458.3 g/mol
InChI Key: TVFGCDQPUZGXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-Raf IN 11 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of B-Raf IN 11 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .

Chemical Reactions Analysis

Types of Reactions

B-Raf IN 11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

HPLC Analysis

One of the primary applications of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is in High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Parameter Details
Column Type Newcrom R1 HPLC column
Mobile Phase Acetonitrile, water, phosphoric acid (or formic acid)
Application Type Analytical and preparative separation

Antimicrobial Activity

Recent studies have explored the synthesis and antimicrobial evaluation of compounds related to this compound. These compounds have shown promising results against various bacterial strains. The incorporation of the pyrrole moiety is believed to enhance the bioactivity due to its ability to interact with biological targets effectively .

Case Study: Synthesis of Sulfonamide Derivatives

A study detailed the synthesis of new thiopyrimidine–benzenesulfonamide compounds that included variations on the sulfonamide structure similar to this compound. These derivatives were evaluated for their antimicrobial properties and exhibited significant activity against resistant strains of bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively inhibit certain enzymes involved in disease processes, making it a candidate for further drug development .

Anticancer Potential

Research has indicated that sulfonamide derivatives possess anticancer properties. Compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cells. The results showed that these compounds could potentially serve as lead compounds in anticancer drug discovery efforts .

Mechanism of Action

B-Raf IN 11 exerts its effects by selectively inhibiting the B-Raf kinase V600E mutant. This inhibition disrupts the downstream signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and division. By inhibiting this pathway, B-Raf IN 11 can effectively reduce the proliferation of cancer cells harboring the B-Raf V600E mutation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

B-Raf IN 11 is unique due to its high selectivity for the B-Raf kinase V600E mutant and its superior performance in the DFG-in conformation compared to other inhibitors. This makes it a valuable tool for research and potential therapeutic applications .

Biological Activity

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS: 918504-27-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound's chemical structure is characterized by the following properties:

  • Molecular Formula : C17H14BrF2N3O3S
  • Molecular Weight : 458.28 g/mol
  • Purity : Typically ≥ 97% .

Structural Representation

The structural representation can be summarized as follows:

SMILES CCCS O O NC1 CC C F C C O C2 CNC3 NC C Br C C23 C1F\text{SMILES CCCS O O NC1 CC C F C C O C2 CNC3 NC C Br C C23 C1F}

This compound is primarily investigated for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in their activity and function. Dysregulation of kinase activity is implicated in various cancers.

Inhibition of Kinases

Research indicates that this compound may inhibit several receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and progression. The specific kinases affected include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Associated with cell proliferation and survival.

Studies have shown that compounds with similar structures can inhibit these kinases effectively, leading to reduced tumor growth and improved outcomes in preclinical models .

Anti-Cancer Activity

A study published in MDPI highlighted that small-molecule inhibitors targeting similar pathways have shown promising results in colorectal cancer (CRC) treatment. These inhibitors enhance anti-PD-1 antibody therapy by modulating immune responses and inhibiting angiogenesis .

Study Findings
Study ADemonstrated significant tumor reduction in CRC models when combined with anti-PD-1 therapy.
Study BReported improved survival rates in patients with refractory mCRC treated with multi-targeted kinase inhibitors.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable profiles; however, detailed studies are required to assess its safety and efficacy fully.

Toxicological Profile

The toxicological aspects of similar compounds indicate potential side effects such as:

  • Gastrointestinal disturbances
  • Skin reactions
  • Possible hepatotoxicity at high doses .

Q & A

Q. Basic: What synthetic strategies are effective for preparing the core pyrrolo[2,3-b]pyridine scaffold in this compound?

Methodological Answer:
The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization of 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours, followed by bromination using N-bromosuccinimide (NBS) in acetone (rt, 2 hours) . For regioselective functionalization at the 5-position, Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O (90–105°C) is recommended . Boc-protection of the pyrrole nitrogen (using Boc₂O, DMAP, and Et₃N in DMF) improves solubility during intermediate purification .

Q. Basic: How can researchers confirm the regiochemistry of bromination and functionalization on the pyrrolo[2,3-b]pyridine ring?

Methodological Answer:
Regiochemistry is validated via ¹H NMR and NOESY experiments :

  • The 5-bromo substituent deshields adjacent protons, observable as distinct doublets (e.g., δ 8.93 ppm for HetH in 5-(4-trifluoromethylphenyl)-3-nitro derivatives) .
  • X-ray crystallography (e.g., single-crystal structures resolved at 173 K, R factor = 0.039) provides unambiguous confirmation of substitution patterns .

Q. Basic: What structural features of this compound are critical for kinase inhibition activity?

Methodological Answer:
Key pharmacophores include:

  • 5-Bromo group : Enhances hydrophobic interactions with kinase ATP-binding pockets (observed in analogues like PLX-4032) .
  • 2,4-Difluorophenyl moiety : Improves metabolic stability by reducing CYP450-mediated oxidation .
  • Sulfonamide linker : Facilitates hydrogen bonding with catalytic lysine residues (validated via docking studies) .

Q. Advanced: How can researchers address low yields in the final amide coupling step?

Methodological Answer:
Optimize coupling conditions using:

  • EDC·HCl/HOBt in DMF with excess Et₃N (rt, 12 hours) for carboxamide formation .
  • Microwave-assisted synthesis (e.g., 100°C, 30 minutes) to accelerate reaction kinetics and reduce decomposition .
  • Reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) to isolate the product from byproducts .

Q. Advanced: How should contradictory bioactivity data between enzymatic assays and cell-based studies be resolved?

Methodological Answer:

  • Cross-validate assays : Compare IC₅₀ values in kinase inhibition (e.g., ATP-Glo assay) versus proliferation assays (e.g., MTT in cancer cell lines) .
  • Probe solubility effects : Use DLS to assess aggregation in cell culture media, which may artificially reduce apparent potency .
  • Metabolite screening : LC-MS/MS can identify intracellular degradation products that modulate activity .

Q. Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt formation : React the sulfonamide with sodium hydroxide to form a water-soluble sodium salt .
  • Co-solvent systems : Use 10% DMSO/30% PEG-300 in saline for intravenous administration .
  • Prodrug modification : Introduce phosphate esters at the pyrrole nitrogen, which hydrolyze in vivo .

Q. Advanced: How can computational modeling guide the optimization of target binding affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., BRAF V600E mutant) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with key residues (e.g., DFG motif) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing Br with Cl) to prioritize synthetic targets .

Properties

IUPAC Name

N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGCDQPUZGXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475207
Record name N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918504-27-5
Record name N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918504-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 806-749-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a reaction flask under nitrogen, (3-amino-2,6-difluoro-phenyl)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-methanone (7, 13.00 g, 36.9 mmol) is combined with 150 mL of dichloromethane and anhydrous pyridine (5.84 g, 73.8 mmol), and propane-1-sulfonyl chloride (8, 6.05 g, 42.5 mmol) is added. The reaction is stirred at room temperature overnight, and additional pyridine (1.46 g, 18.5 mmol) and propane-1-sulfonyl chloride (1.51 g, 10.6 mmol) are added. The reaction is stirred at room temperature another 3 hours, then diluted with 500 mL of water and extracted 3×250 mL with dichloromethane. The organic layers are combined and washed with 250 mL of brine, dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate:hexane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (9, 8.41 g, 50%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To aluminum trichloride (8.89 g, 66.7 mmol) was added methylene chloride (150 mL) under an atmosphere of nitrogen below 5° C. Into this, 5-bromo-1H-pyrrolo[2,3-b]pyridine (55, 1.64 g, 8.34 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 60.0 minutes and 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride (54, 3.50 g, 11.8 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 6 hours and warmed to room temperature overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (methylene chloride/methanol 5%) to give a white solid (56, 1.2 g, 31.4%). MS (ESI) [M+H+]+=460.0, 462.0.
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To aluminum trichloride (8.89 g, 66.7 mmol) was added methylene chloride (150 mL) under an atmosphere of nitrogen below 5° C. Into this, 5-bromo-7-azaindole (67, 1.64 g, 8.34 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 60.0 minutes and 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride (46, 3.50 g, 11.8 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 6 hours and warmed to room temperature overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (methylene chloride/methanol 5%) to give a white solid (P-0773, 1.2 g, 31.4%). MS (ESI) [M+H+]+=460.0, 462.0.
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.